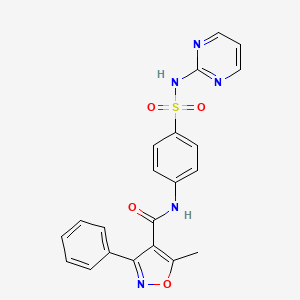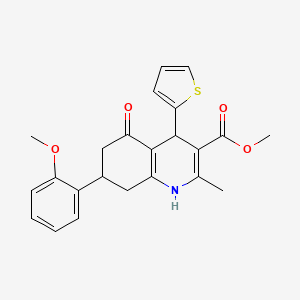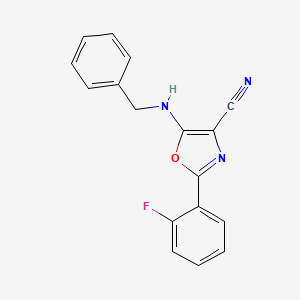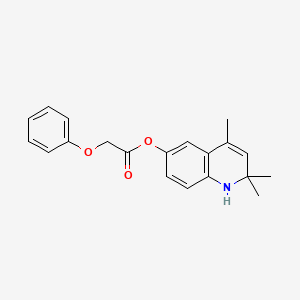
5-Methyl-3-phenyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-phenyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isoxazole-4-carboxamide is an organic compound belonging to the class of aromatic anilides These compounds contain an anilide group in which the carboxamide group is substituted with an aromatic group
Méthodes De Préparation
The synthesis of 5-Methyl-3-phenyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isoxazole-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenyl and methyl groups: These groups can be introduced through substitution reactions.
Attachment of the pyrimidin-2-ylsulfamoyl group: This step typically involves a nucleophilic substitution reaction where the pyrimidin-2-ylsulfamoyl group is attached to the phenyl ring.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
5-Methyl-3-phenyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Methyl-3-phenyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isoxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-phenyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a decrease in the activity of these targets. This inhibition can result in various biological effects, such as the suppression of tumor cell growth or the reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Methyl-3-phenyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isoxazole-4-carboxamide include other aromatic anilides and isoxazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:
N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-phenylisoxazole-4-carboxamide: This compound has a similar structure but with different substituents, leading to variations in its biological activity.
Phenyl-1,2,4-triazoles: These compounds contain a triazole ring instead of an isoxazole ring, resulting in different chemical and biological properties.
Propriétés
IUPAC Name |
5-methyl-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c1-14-18(19(25-30-14)15-6-3-2-4-7-15)20(27)24-16-8-10-17(11-9-16)31(28,29)26-21-22-12-5-13-23-21/h2-13H,1H3,(H,24,27)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEGZWIILLRUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-7-[pyridin-3-yl(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B10801648.png)
![6-(1,3-Benzodioxol-5-yl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10801650.png)
methyl}quinolin-8-ol](/img/structure/B10801658.png)
![6-(6-Chloro-1,3-benzodioxol-5-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10801661.png)
![9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-](/img/structure/B10801667.png)
![ethyl (8-imino-2,3,5,6,7,8-hexahydrodicyclopenta[b,e]pyridin-4(1H)-yl)acetate](/img/structure/B10801683.png)


![3-[2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B10801700.png)
![5H-isoquino[2,3-a]quinazoline-5,12(6H)-dione](/img/structure/B10801706.png)


![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B10801727.png)
![Ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate](/img/structure/B10801728.png)
